
N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine is a complex organic compound characterized by its unique structure, which includes multiple ethyl and methyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of ethyl and methyl groups through alkylation reactions. Specific catalysts and solvents are used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may result in the removal of specific functional groups or the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine include other multi-alkylated benzene derivatives, such as:
- N~1~,N~1~,N~2~,N~2~-Tetraethyl-3,5,6-trimethylbenzene-1,2-diamine
- N~1~,N~1~,N~2~,N~2~-Tetramethyl-3,5,6-triethylbenzene-1,2-diamine
Uniqueness
The uniqueness of N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine lies in its specific arrangement of ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in other similar compounds.
Propiedades
Número CAS |
64672-96-4 |
|---|---|
Fórmula molecular |
C21H39N3 |
Peso molecular |
333.6 g/mol |
Nombre IUPAC |
1-N,1-N,2-N,2-N,4-N,4-N-hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine |
InChI |
InChI=1S/C21H39N3/c1-10-22(11-2)19-16(7)17(8)20(23(12-3)13-4)21(18(19)9)24(14-5)15-6/h10-15H2,1-9H3 |
Clave InChI |
QLLRSHJVDCWHOA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C(=C(C(=C1C)C)N(CC)CC)N(CC)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
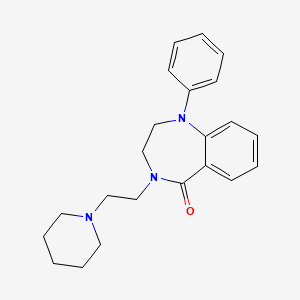
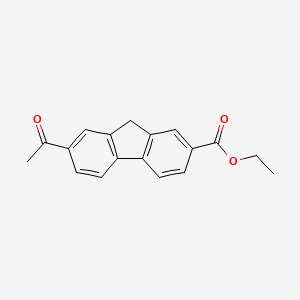
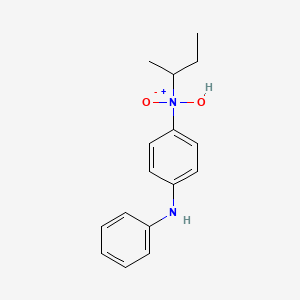
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
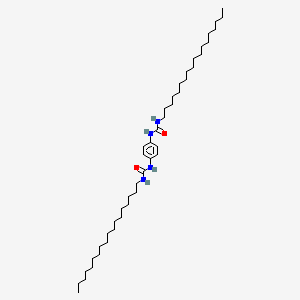
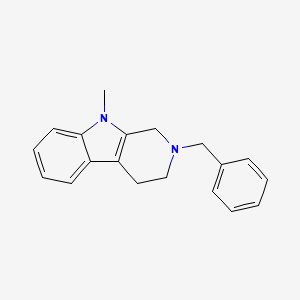
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
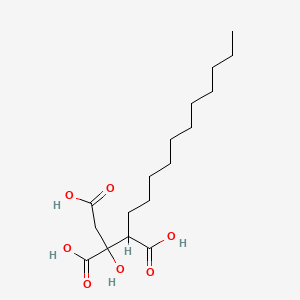

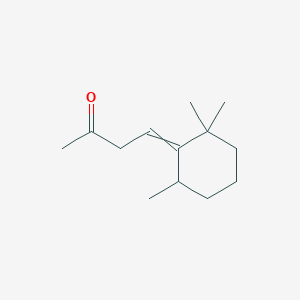
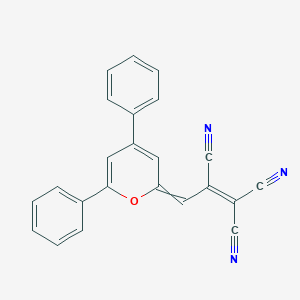
![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)

